3-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide -

3-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide

Catalog Number: EVT-4076125
CAS Number:
Molecular Formula: C16H15N3O4S
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a thiourea derivative closely related to 3-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide, has been studied for its spectroscopic properties and crystal structure. [] Both compounds belong to the benzamide family, a class of organic compounds characterized by a benzene ring attached to an amide group. Benzamides are widely explored in organic synthesis and medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was synthesized by reacting benzoyl isothiocyanate with 4-bromoaniline. [] The reaction likely proceeds through a nucleophilic addition mechanism, where the amine group of 4-bromoaniline attacks the electrophilic carbon of the isothiocyanate group.

Molecular Structure Analysis

Single crystal X-ray diffraction analysis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide revealed a monoclinic crystal system with a strong intramolecular hydrogen bond (N–H···O). [] The H···O distance is reported as 2.6129 (11) Å.

Mechanism of Action
  • Gastrokinetic activity: Benzamides like mosapride, AS-4370 [], and its analogs [, , , , , ] exhibit gastrokinetic activity by acting as serotonin 5-HT4 receptor agonists.
  • Anticonvulsant activity: Certain benzamides demonstrate anticonvulsant properties, potentially by modulating neurotransmitter activity or ion channels. []
  • Radiosensitizing activity: Some benzamides, like PPA15, exhibit radiosensitizing effects on cancer cells by inhibiting cyclin-dependent kinases (CDKs) and perturbing the cell cycle. []
Physical and Chemical Properties Analysis

Limited data is available on the physical and chemical properties of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Its mass fragmentation pattern was analyzed using mass spectrometry. []

Applications
  • Organic Synthesis: As a thiourea derivative, it could serve as a building block for synthesizing novel heterocyclic compounds, particularly thiazoles. [] These heterocycles have broad applications in medicinal chemistry and materials science.
  • Medicinal Chemistry: Given the structural similarities to biologically active benzamides, this compound could be investigated for its potential gastrokinetic, anticonvulsant, radiosensitizing, or other pharmacological activities. [, , , , , , , , ]

N-{[(4-Bromophenyl)amino]carbonothioyl}benzamide

  • Compound Description: N-{[(4-Bromophenyl)amino]carbonothioyl}benzamide is a compound that has been synthesized and characterized using various spectroscopic techniques, including IR, 1H and 13C-NMR, mass spectrometry, and elemental analysis. [] Its crystal structure has been determined by single-crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond of the type N-H···O. [] The mass fragmentation pattern of this compound has also been studied. []

(Z)-3,5-Dichloro-N-(3-(4-substitutedphenyl)-4-phenylthiazole-2(3H)-ylide)benzamide

  • Compound Description: This class of 1,3-thiazole heterocyclic compounds was synthesized via base-catalyzed S-cyclization of 2,4-dichloro-N-{[(4-substitutedphenyl)amino]carbonothioyl}benzamide derivatives with acetophenone in the presence of bromine. [] The structure of these compounds was confirmed through IR, 1H-NMR, 13C-NMR, elemental analysis, and X-ray crystallography. []

4-Amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide (57b)

  • Compound Description: This compound belongs to a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides synthesized and evaluated for their gastrokinetic activity. [] Compound 57b demonstrated potent in vivo gastric emptying activity, comparable to the 4-fluorobenzyl analogue 1b (AS-4370). [] It was also notably free of dopamine D2 receptor antagonistic activity, both in vitro and in vivo. []

4-Amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl]benzamide (ML-1035)

  • Compound Description: This compound is a 5-hydroxytryptamine (5HT3) receptor antagonist that undergoes interconversion with its sulfide metabolite in rats. [] Pharmacokinetic studies reveal that the tissue distribution process significantly influences the total exposure times of both ML-1035 and its sulfide metabolite. [, ] Less than 3% of an intravenous dose of ML-1035 is metabolized into its sulfone form. [] Further analysis suggests that its sulfide metabolite exhibits better absorption than ML-1035 in rats. []

5-Amino-2-ethoxy-N-(2- or 3-substituted phenyl)benzamide derivatives

  • Compound Description: This class of compounds was developed as potential analgesics and cyclooxygenase-1 (COX-1) inhibitors. [] Particularly, 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide (9v) exhibited potent COX-1 inhibitory and analgesic activities comparable to indomethacin. [] Another derivative, 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9g), demonstrated a stronger analgesic effect than indomethacin without inducing noticeable gastric damage or urine coloration, despite its weaker COX-1 inhibitory activity. []

4-Amino-5-chloro-2-ethoxy-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides

  • Compound Description: This series of benzamides was designed and synthesized to investigate their gastrokinetic activity, focusing on the influence of various substituents at the C-2 position of the benzamide ring. [] Derivatives with n-butoxy (5), 4-fluorobenzyl (6), and 3-methyl-2-butenyloxy (22) substituents at C-2 exhibited superior gastrokinetic activity compared to cisapride and were essentially equipotent to the 2-ethoxy analogue 1b (AS-4370). [] These compounds did not display dopamine D2 receptor antagonistic activity, making them promising candidates for further development as gastrokinetic agents. []

4-Amino-5-chloro-2-ethoxy-3-hydroxybenzamides

  • Compound Description: This group of compounds, including 4-amino-5-chloro-2-ethoxy-3-hydroxy-N-(2-morpholinylmethyl)benzamide (3) and the N-(5-oxo-2-morpholinyl)-methyl analogue 4, were synthesized to confirm the structures of minor metabolites of mosapride. [] They were found to have lower serotonin-4 receptor binding affinity compared to mosapride. []

N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-pyrazin-1-yl]benzamide (AZD7624)

  • Compound Description: AZD7624 is a p38 inhibitor that has undergone phase IIa drug development trials for the treatment of chronic obstructive pulmonary disease (COPD). [] Its crystal structure, determined by single-crystal X-ray diffraction, reveals two molecules in the asymmetric unit (Z' = 2) and displays regions of local static disorder. [] Further investigations using nuclear magnetic resonance crystallography (NMRX) and other techniques confirmed the presence of dynamic disorder at ambient temperatures. []

4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (9), 4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (10), and 2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl)phenyl)acetic acid (11)

  • Compound Description: These three compounds were identified as impurities in repaglinide bulk drug batches. [] Their structures were elucidated through LC-ESI/MS and confirmed by spectral analysis, including 1H NMR, 13C NMR, MS, and IR. [] Compound 11 was further characterized by single-crystal X-ray diffraction. []

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide hydrochloride (Itopride Hydrochloride)

  • Compound Description: Itopride Hydrochloride is a gastroprokinetic drug that stimulates gastrointestinal motility by blocking dopamine D2 receptors and inhibiting acetylcholine esterase. [] It is susceptible to degradation due to its benzamide structure, amide, and ether linkages. [] Various analytical methods, including spectroscopic and chromatographic techniques, have been developed to determine its concentration in pharmaceutical preparations and biological fluids. []

4-Amino-5-chloro-2-ethoxy-N-([4-(4-fluorobenzyl)-2-morpholinyl]methyl)benzamide citrate (AS-4370, Mosapride)

  • Compound Description: AS-4370, also known as mosapride citrate, is a potent gastrokinetic agent that acts as a serotonin 5-HT4 receptor agonist. [, , , , , ] It enhances upper gastrointestinal motility and has been shown to increase gastric emptying in various animal models. [, ] Unlike metoclopramide, AS-4370 lacks dopamine D2 receptor antagonistic properties and is free of associated side effects. [] Its metabolites, M1 and M2, have also been studied, with M1 exhibiting some gastrokinetic activity and potent 5-HT3 receptor antagonist properties. [] Pharmacokinetic studies in rats, dogs, and monkeys have revealed rapid absorption and distribution to various tissues after oral administration, with excretion occurring primarily via urine and feces. []

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14), 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15), and 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

  • Compound Description: These are phenylpyrimidine derivatives studied for their potential radiosensitizing effects on human lung cancer cells. [] They exhibit inhibitory effects on cell viability and induce cell cycle arrest at the G2/M phase. [] Among them, PPA15 stands out for increasing the sub-G1 cell population and elevating the levels of cyclin B1 and phosphorylated cyclin-dependent kinase (CDK) 1. [] Both PPA14 and PPA15 significantly reduce clonogenic survival when combined with radiation therapy. [] Notably, PPA15 acts as a pan-CDK inhibitor, hindering the activity of multiple CDKs involved in cell cycle regulation. [] Preclinical studies in mice demonstrate that the combination of PPA15 with radiation effectively suppresses A549 tumor growth. [] These findings suggest that PPA15, as a novel pan-CDK inhibitor, holds promise as a therapeutic agent for enhancing the efficacy of radiotherapy in cancer treatment.

N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)-aniline (DNTA), 1-Dimethylamino-3-[4-(2-nitro-4-trifluoromethyl-phenyl-amino)-phenoxy]-propan-2-ol (ZVS-08), and 3-Chloro-N-{2-[3,5-dibromo-4-(3-di-methyl-amino-propoxy)-phenyl]-ethyl}-4-metho-xy-benzamide (PD)

  • Compound Description: These compounds, alongside furanone and its derivatives, were evaluated for their theoretical interaction with the Eag-1 protein, a potential target for cancer treatment. [] Docking studies were performed to assess their binding affinities to the 7CN1 protein, a theoretical model for Eag-1. []

4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide (ABT-737)

  • Compound Description: ABT-737 is a BH3-mimetic that neutralizes Bcl-2 and Bcl-xL, key antiapoptotic proteins. [] Studies have shown that ABT-737 increases the expression of the proapoptotic protein Bad by controlling its rapid protein turnover. [] This highlights the dynamic regulation of Bcl-2 proteins in living cells and the potential of ABT-737 as an anticancer drug. []

N-[2-[[(3S,4S)-1-E4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide (INCB3344)

  • Compound Description: INCB3344 is a CCR2 antagonist that has demonstrated analgesic effects in a neuropathic pain animal model. [, ] Intrathecal administration of INCB3344 reversed the upregulated expression of proinflammatory markers and extracellular signal-regulated kinase (ERK) 1/2 pathway activation in the dorsal horn spinal cord of animals with chronic constriction of the sciatic nerve. [] It also attenuated mechanical allodynia, suggesting its potential as a therapeutic agent for managing neuropathic pain. [] In a separate study, INCB3344 was shown to block the potentiation of Nav1.8 sodium channel currents by CCL2 in primary sensory neurons, highlighting its role in modulating neuronal excitability. []

N-(4-aminophenyl)-4-trifluoromethylbenzamide (TFAP)

    5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (ABEX-3TF)

    • Compound Description: ABEX-3TF is a novel COX-1-selective inhibitor developed from the ABEX series, which was designed based on the structure of TFAP but with modifications to avoid colored metabolite formation. [] ABEX-3TF exhibits superior analgesic activity compared to indomethacin and does not cause urine discoloration. [] Its development represents a successful example of structure-based drug design, where modifications to the benzamide core structure led to improved pharmacological properties.

    [N-(5-phenyl)1,3,4-thiadiazole-2-yl]-benzamide

    • Compound Description: This compound serves as the starting material for the synthesis of a series of 1,3,4-thiadiazol derivatives evaluated for their anticonvulsant activity. []

    Properties

    Product Name

    3-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide

    IUPAC Name

    3-ethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

    Molecular Formula

    C16H15N3O4S

    Molecular Weight

    345.4 g/mol

    InChI

    InChI=1S/C16H15N3O4S/c1-2-23-14-5-3-4-11(10-14)15(20)18-16(24)17-12-6-8-13(9-7-12)19(21)22/h3-10H,2H2,1H3,(H2,17,18,20,24)

    InChI Key

    UVYSNTPVLBHNHY-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.